molecular formula C23H43N5O4 B1528125 Boc-e-azido-Nle-OH DCHA CAS No. 1217451-48-3

Boc-e-azido-Nle-OH DCHA

Cat. No. B1528125
M. Wt: 453.6 g/mol
InChI Key: RXOKRXJIVIFRMG-WDBKTSHHSA-N
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Description

Boc-e-azido-Nle-OH DCHA is a lysine-derived building block used in “click chemistry” and other reactions involving azides . The azido moiety may also be selectively converted into an amino group with triphenylphosphine in the presence of water .


Synthesis Analysis

The synthesis of Boc-e-azido-Nle-OH DCHA involves the use of azides and the process of "click chemistry" . The azido moiety may also be selectively converted into an amino group with triphenylphosphine in the presence of water .


Molecular Structure Analysis

The molecular weight of Boc-e-azido-Nle-OH DCHA is 453.63 . Its chemical formula is C₁₁H₂₀N₄O₄ · C₁₂H₂₃N . The IUPAC name is (2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid .


Chemical Reactions Analysis

Boc-e-azido-Nle-OH DCHA is used in “click chemistry” and other reactions involving azides . The azido moiety may also be selectively converted into an amino group with triphenylphosphine in the presence of water .


Physical And Chemical Properties Analysis

Boc-e-azido-Nle-OH DCHA is a white powder . It is soluble in methanol . The storage temperature is less than -15°C .

properties

IUPAC Name

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H20N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h11-13H,1-10H2;8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t;8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOKRXJIVIFRMG-WDBKTSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-e-azido-Nle-OH DCHA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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